molecular formula C31H50N7O17P3S B1250653 S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate

Cat. No. B1250653
M. Wt: 917.8 g/mol
InChI Key: MPYXOYHSKAAPLW-WYTKASLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is an organic molecule.

Scientific Research Applications

Probing Adenylyl Cyclases

  • Abstract: A chemically and metabolically stable analog of ATP, substituted with a fluorescent methylanthranoyl (MANT) residue, was synthesized for studying the binding site and function of adenylyl cyclases (ACs), particularly in interaction with Bacillus anthracis edema factor (EF) AC exotoxin (Emmrich et al., 2010).

Synthesis of Acyclic Nucleotide Analogues

  • Abstract: Cross-coupling reactions were studied to create 2-amino-6-C-substituted purines via reactions of halopurines with diverse organometallic reagents. These title compounds were evaluated for antiviral and cytostatic activity (Česnek et al., 2000).

Synthesis of N9- and N7-Derivatives

  • Abstract: Base-catalyzed reactions were conducted with purine bases to create 9- or 7-[2-hydroxy-3-(phosphonomethoxy)propyl] purines, useful in studying the cyclization to cyclic phosphonates and derivatives of N6-substituted adenine (Krečmerová et al., 2004).

Antiviral Activity of (S)-9-[4-hydroxy-3-(phosphonomethoxy)butyl]guanine

  • Abstract: The synthesis and preliminary in vitro screening of this compound revealed potent activity against human cytomegalovirus (HCMV), indicating its potential in antiviral research (Kim et al., 1990).

Synthesis of Optically Active 2-[benzyl(phenyl)amino]ethyl

  • Abstract: Research into the synthesis of optically active compounds, such as NZ-105, and their calcium antagonism activity contributes to understanding of their bioactive properties (Sakoda et al., 1992).

properties

Molecular Formula

C31H50N7O17P3S

Molecular Weight

917.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate

InChI

InChI=1S/C31H50N7O17P3S/c1-17(2)18(3)7-8-19(4)30(43)59-12-11-33-21(39)9-10-34-28(42)25(41)31(5,6)14-52-58(49,50)55-57(47,48)51-13-20-24(54-56(44,45)46)23(40)29(53-20)38-16-37-22-26(32)35-15-36-27(22)38/h8,15-17,20,23-25,29,40-41H,3,7,9-14H2,1-2,4-6H3,(H,33,39)(H,34,42)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b19-8-/t20-,23-,24-,25?,29-/m1/s1

InChI Key

MPYXOYHSKAAPLW-WYTKASLMSA-N

Isomeric SMILES

CC(C)C(=C)C/C=C(/C)\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)C(=C)CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate
Reactant of Route 2
Reactant of Route 2
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate
Reactant of Route 3
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate
Reactant of Route 4
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate
Reactant of Route 5
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate
Reactant of Route 6
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate

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